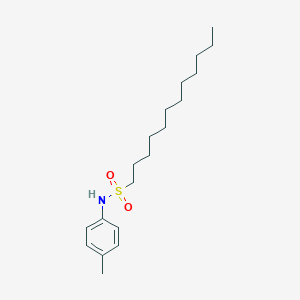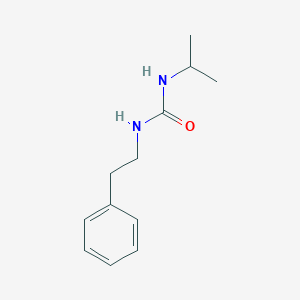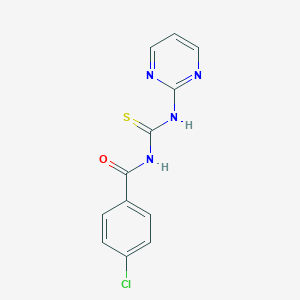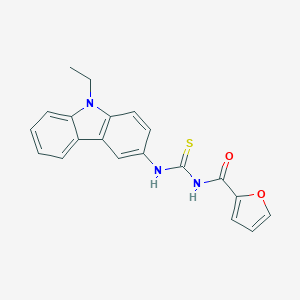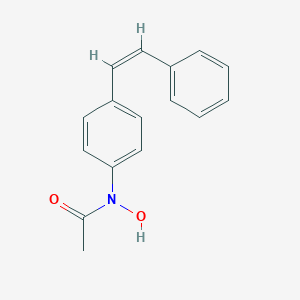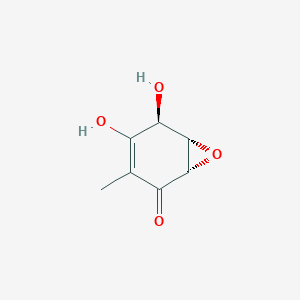
Terremutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terremutin is a peptide derived from the venom of the Mexican scorpion, Centruroides noxius. It has gained significant attention from the scientific community due to its potential use as a therapeutic agent in various diseases. Terremutin has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor properties. In
Mechanism of Action
The mechanism of action of terremutin is not fully understood. However, it has been shown to interact with voltage-gated sodium channels (VGSCs) in neurons, which are involved in the transmission of pain signals. Terremutin has been shown to inhibit the activity of VGSCs, leading to a decrease in pain sensation. Terremutin has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Terremutin has been shown to exhibit potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, terremutin has been shown to have anti-tumor properties by inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of terremutin are not fully understood.
Advantages and Limitations for Lab Experiments
Terremutin has several advantages for lab experiments. It is a small peptide that can be easily synthesized using SPPS. It is also stable and can be stored for long periods without degradation. However, the low yield of terremutin makes it challenging to obtain large quantities of the peptide for experiments. Additionally, the mechanism of action of terremutin is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of terremutin. One potential direction is the development of terremutin-based therapeutics for pain and inflammation. Another potential direction is the study of the mechanism of action of terremutin to better understand its biochemical and physiological effects. Additionally, the anti-tumor properties of terremutin could be further explored for the development of cancer therapeutics.
Synthesis Methods
Terremutin is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The yield of terremutin is typically low, which makes it challenging to obtain large quantities of the peptide.
Scientific Research Applications
Terremutin has been extensively studied for its potential therapeutic use in various diseases. It has been shown to exhibit potent analgesic effects in animal models of pain. Terremutin has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, terremutin has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
properties
CAS RN |
18746-82-2 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1S,5S,6S)-4,5-dihydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h5-8,10H,1H3/t5-,6-,7+/m1/s1 |
InChI Key |
AEEKMAKCLFHLPJ-QYNIQEEDSA-N |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1=O)O2)O)O |
SMILES |
CC1=C(C(C2C(C1=O)O2)O)O |
Canonical SMILES |
CC1=C(C(C2C(C1=O)O2)O)O |
synonyms |
terremutin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

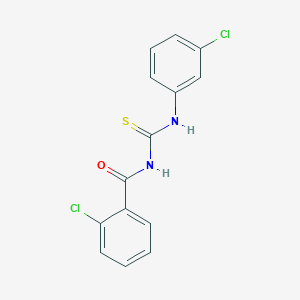
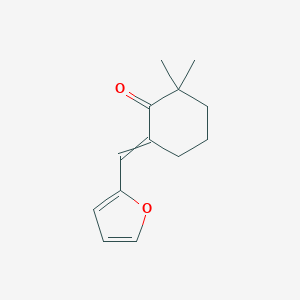
![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
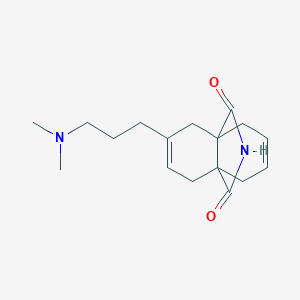
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
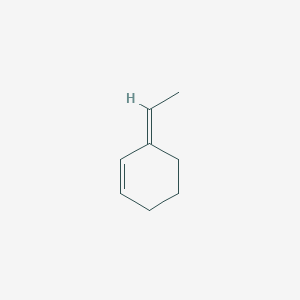
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
